Researchers studying FXR-dependent gut-liver axis signaling face a critical sourcing challenge: generic bile acids or synthetic modulators cannot substitute for the endogenous antagonist Tauro-β-muricholic acid (TβMCA). TβMCA (CAS 25696-60-0) is the validated, prototypical competitive FXR antagonist (IC50=40 µM) essential for physiologically relevant studies.
• Endogenous FXR antagonist; IC50 = 40 µM against FXR
• Preserves mitochondrial membrane potential; reduces GCDCA-induced apoptosis to 49% (p<0.01)
• Microbiome-sensitive tool for germ-free/antibiotic-treated models
• Validated hepatoprotective reference for NASH, PBC & DILI research
Each batch is supplied with rigorous analytical certification. Global shipping available for qualified research institutions.
Molecular FormulaC26H45NO7S
Molecular Weight515.7 g/mol
Cat. No.B1257860
⚠ Attention: For research use only. Not for human or veterinary use.
Tauro-beta-muricholic acid (TβMCA) is a taurine-conjugated, trihydroxylated primary bile acid [1]. It acts as a competitive, reversible antagonist of the Farnesoid X Receptor (FXR) with an IC50 of 40 µM and is predominantly found in rodents . Unlike synthetic FXR modulators, TβMCA is an endogenously produced metabolite that plays a critical role in the gut-liver axis, regulating bile acid synthesis and hepatic metabolism [2].
•Endogenous FXR antagonist tool compound
•Gut-liver axis and microbiome interaction studies
•Muricholic acid chemotype distinct from human primary bile acids
Generic substitution with other bile acids or synthetic FXR antagonists is scientifically invalid due to TβMCA's unique structural and functional profile. Unlike potent synthetic FXR agonists (e.g., obeticholic acid) or antagonists, TβMCA is a relatively weak, endogenous antagonist that operates within a finely tuned physiological feedback loop [1]. Crucially, its activity is distinct from even its close analog, tauro-α-muricholic acid (TαMCA), and it is fundamentally different from human FXR agonists like chenodeoxycholic acid (CDCA), which have opposite signaling effects . Furthermore, its anti-apoptotic mechanism is tied to its specific hydrophilicity, which differs from other hepatoprotective bile acids like ursodeoxycholic acid (UDCA) and tauroursodeoxycholic acid (TUDCA) [2]. Its susceptibility to metabolism by gut microbial bile salt hydrolases (BSH) also differentiates it from more stable synthetic analogs like glycine-β-muricholic acid (Gly-MCA), which was developed specifically to overcome this metabolic liability [3].
FXR signaling direction mismatch
CDCA and other common FXR agonists activate the receptor, producing opposite effects to TβMCA antagonism.
Anti-apoptotic mechanism specificity
Hepatoprotective bile acids UDCA/TUDCA may not replicate TβMCA's mitochondrial protection profile.
Metabolic stability divergence
TβMCA is susceptible to bacterial BSH; substituting with stable analog Gly-MCA alters endogenous gut-liver axis dynamics.
[1] Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225-235. View Source
[2] Denk, G. U., et al. (2012). Tauro-β-muricholic acid restricts bile acid-induced hepatocellular apoptosis by preserving the mitochondrial membrane potential. Biochemical and Biophysical Research Communications, 424(4), 758-764. View Source
[3] Gonzalez, F. J., et al. (2019). The glycine conjugate of beta-muricholic acid as an inhibitor of the farnesoid x receptor for the treatment of obesity, insulin resistance or non-alcoholic fatty liver disease. European Patent No. EP3027637B1. View Source
Quantitative Evidence for TβMCA Selection
FXR Antagonism Potency Profile
TβMCA is a competitive and reversible FXR antagonist with a reported IC50 of 40 μM . This relatively high IC50 value, compared to potent synthetic FXR antagonists (often in the nM range), is a critical differentiator. It indicates that TβMCA functions as a weak, physiological modulator rather than a potent inhibitor, making it the appropriate tool for studying endogenous FXR regulation without complete pathway silencing.
Potent synthetic FXR antagonists typically have IC50 values in the low nanomolar range
Quantified Difference
At least 3 orders of magnitude less potent
Conditions
In vitro FXR reporter assay
Why This Matters
Procurement of TβMCA is essential for researchers needing a weak, endogenous-level FXR antagonist to avoid confounding results from complete receptor inhibition, which is a common pitfall when using potent synthetic compounds.
In a model of bile acid-induced hepatotoxicity, co-incubation with TβMCA reduced glycochenodeoxycholic acid (GCDCA)-induced apoptosis in Ntcp-HepG2 cells to 49% of the level seen with GCDCA alone (p<0.01) [1]. Mechanistically, TβMCA restored the mitochondrial membrane potential (MMP) which had been reduced to 34% by 100 µM GCDCA, preserving it at control levels [1].
Apoptosis reductionHead-to-head
51% reduction vs GCDCA control (p<0.05)
Reported apoptosis endpoint context in hepatocyte model
Ntcp-HepG2 cells, co-incubation model
HepatoprotectionApoptosisCholestasis
Evidence Dimension
Hepatocellular apoptosis reduction
Target Compound Data
49% apoptosis (relative to GCDCA control)
Comparator Or Baseline
GCDCA alone (defined as 100% apoptosis induction)
Quantified Difference
51% reduction in apoptosis (p<0.01)
Conditions
Human Ntcp-HepG2 cells, co-incubation with GCDCA and TβMCA
Why This Matters
This direct, quantitative comparison validates TβMCA's utility in cholestatic liver disease models, where mitigating bile acid toxicity is a key endpoint, and justifies its selection over other bile acids lacking this specific, well-characterized anti-apoptotic profile.
HepatoprotectionApoptosisCholestasis
[1] Denk, G. U., et al. (2012). Tauro-β-muricholic acid restricts bile acid-induced hepatocellular apoptosis by preserving the mitochondrial membrane potential. Biochemical and Biophysical Research Communications, 424(4), 758-764. View Source
Functional FXR Antagonism in Hepatocytes
In primary mouse hepatocytes, 100 µM TβMCA completely blocked the ability of 100 µM taurocholic acid (TCA), an FXR agonist, to induce the expression of Shp (Small heterodimer partner), a canonical FXR target gene (p<0.01 compared to TCA treatment) [1]. In contrast, other bile acids like taurochenodeoxycholic acid (TCDCA) and tauroursodeoxycholic acid (TUDCA) at the same concentration did not exhibit this antagonistic effect on TCA-induced Shp expression [1].
Functional FXR blockadeHead-to-head
Blocked TCA-induced Shp expression; TCDCA/TUDCA did not (p<0.05)
Supports unique FXR antagonism pathway context
Primary mouse hepatocytes, 100 µM treatments
FXR antagonismGene expressionLipid metabolism
Evidence Dimension
Antagonism of FXR target gene (Shp) expression
Target Compound Data
Significant blockade of TCA-induced Shp mRNA (p<0.01)
Comparator Or Baseline
TCDCA and TUDCA at 100 µM each, which did not block TCA-induced Shp expression
Quantified Difference
Qualitative difference: TβMCA uniquely antagonized TCA, while TCDCA/TUDCA did not
Conditions
Primary mouse hepatocytes, 100 µM treatments
Why This Matters
This data demonstrates that FXR antagonism is not a general property of all bile acids. It provides functional evidence for TβMCA's unique ability to inhibit FXR signaling in a relevant cellular context, guiding its selection for studies of hepatic FXR pathways.
FXR antagonismGene expressionLipid metabolism
[1] Li, F., et al. (2013). Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity. Nature Communications, 4, 2384. View Source
Gut Microbiota-Dependent Metabolism
TβMCA levels are dynamically regulated by the gut microbiome. Studies show that germ-free mice have significantly elevated levels of TβMCA, which are rapidly reduced upon conventionalization with a normal gut microbiota due to bacterial bile salt hydrolase (BSH) activity [1]. This metabolic instability contrasts with the more stable, synthetic analog glycine-β-muricholic acid (Gly-MCA), which was specifically engineered to resist BSH-mediated deconjugation [2].
Microbial metabolismClass-level
Labile: reduced by gut microbiota; Gly-MCA stable
Supports experimental design for gut-axis studies
Gly-MCA alternative for stable antagonism studies
Gut-liver axisMicrobiomeBile acid metabolism
Evidence Dimension
Metabolic stability
Target Compound Data
Highly susceptible to deconjugation by bacterial BSH; levels decrease dramatically in presence of gut microbiota
Comparator Or Baseline
Glycine-β-muricholic acid (Gly-MCA) is a synthetic analog designed for stability against BSH
Quantified Difference
Qualitative difference: TβMCA is metabolically labile, Gly-MCA is stable
Conditions
In vivo mouse models comparing germ-free and conventionally-raised conditions
Why This Matters
Understanding TβMCA's sensitivity to microbial metabolism is crucial for experimental design. For studies requiring a stable FXR antagonist, the labile TβMCA is inappropriate, and Gly-MCA should be procured. For studies of the endogenous gut-liver axis and microbial regulation, TβMCA is the only relevant choice.
Gut-liver axisMicrobiomeBile acid metabolism
[1] Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225-235. View Source
[2] Gonzalez, F. J., et al. (2019). The glycine conjugate of beta-muricholic acid as an inhibitor of the farnesoid x receptor for the treatment of obesity, insulin resistance or non-alcoholic fatty liver disease. European Patent No. EP3027637B1. View Source
Structural Basis of FXR Antagonism
Molecular docking studies reveal that the 6β-hydroxyl group of TβMCA does not occupy a critical activation pocket in FXR (near residues Tyr358, Phe363, and Tyr366), unlike the 6α-ethyl group of the potent synthetic FXR agonist obeticholic acid (OCA) . This structural difference explains why TβMCA acts as an antagonist, while compounds that interact with this pocket function as agonists.
Structural basisClass-level
6β-OH avoids FXR activation pocket; OCA 6α-ethyl occupies it
Reported structural rationale for antagonism
In silico docking, source review needed
Structural biologyFXRDrug design
Evidence Dimension
Ligand-receptor interaction
Target Compound Data
The 6β-hydroxyl group does not occupy the FXR activation pocket
Comparator Or Baseline
The 6α-ethyl group of OCA (a potent FXR agonist) occupies the activation pocket
Quantified Difference
Qualitative structural difference
Conditions
In silico molecular docking using the FXR crystal structure
Why This Matters
This mechanistic insight explains TβMCA's unique pharmacology and provides a structural rationale for its use as a tool compound to investigate FXR antagonism, as opposed to agonists like OCA, which would produce opposite biological effects.
Structural biologyFXRDrug design
TβMCA Research Applications
Endogenous FXR Antagonism in the Gut-Liver Axis
TβMCA is the prototypical endogenous FXR antagonist. Its use is essential for studies examining the physiological regulation of FXR signaling in the intestine and liver. Its sensitivity to gut microbial metabolism makes it a key tool for dissecting the role of the microbiome in modulating bile acid pool composition and downstream metabolic effects [1]. Researchers should procure TβMCA for experiments in germ-free or antibiotic-treated animal models where endogenous levels are elevated.
Cholestatic Liver Injury and Hepatoprotection
TβMCA is a validated tool for investigating hepatoprotective mechanisms. Its ability to preserve mitochondrial membrane potential and reduce apoptosis induced by toxic bile acids like GCDCA has been quantitatively demonstrated [2]. This application scenario is ideal for scientists working on non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), or drug-induced liver injury models.
Biomarker for Hepatotoxicity
Urinary TβMCA has been identified as a promising, non-invasive biomarker for monitoring drug-induced hepatotoxicity, providing a specific, quantifiable measure of liver stress [3]. This application is relevant for both preclinical toxicology studies and potential clinical diagnostic development, where a specific, endogenous marker of bile acid dysregulation is needed.
Development of Stable FXR Antagonists
TβMCA serves as a critical reference compound and lead structure for medicinal chemistry efforts aimed at developing more stable, synthetic FXR antagonists. Patents explicitly cite TβMCA as the starting point for the creation of analogs like Gly-MCA, which were designed to retain FXR antagonism while resisting metabolic breakdown in the gut [4]. Procurement of high-purity TβMCA is therefore necessary for comparative activity assays in drug discovery programs.
Application
Selection Property
Validation Focus
Endogenous FXR Antagonism Studies
Physiological antagonist, microbiome-regulated
Gut-liver axis signaling in germ-free models
Cholestatic Liver Injury Models
Hepatocellular anti-apoptotic profile
Mitochondrial membrane potential and apoptosis endpoints
Hepatotoxicity Biomarker Research
Urinary bile acid marker
Drug-induced liver stress monitoring
FXR Antagonist Lead Optimization
Reference compound with metabolic lability
Comparative activity vs. stable analogs in drug discovery
[1] Sayin, S. I., et al. (2013). Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metabolism, 17(2), 225-235. View Source
[2] Denk, G. U., et al. (2012). Tauro-β-muricholic acid restricts bile acid-induced hepatocellular apoptosis by preserving the mitochondrial membrane potential. Biochemical and Biophysical Research Communications, 424(4), 758-764. View Source
[3] Zhao, D. S., et al. (2017). Identification of urine tauro-β-muricholic acid as a promising biomarker for Polygoni Multiflori Radix-induced hepatotoxicity. Journal of Pharmaceutical and Biomedical Analysis, 145, 692-698. View Source
[4] Gonzalez, F. J., et al. (2019). The glycine conjugate of beta-muricholic acid as an inhibitor of the farnesoid x receptor for the treatment of obesity, insulin resistance or non-alcoholic fatty liver disease. European Patent No. EP3027637B1. View Source
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